4-[4-(Triphenylethenyl)phenyl]morpholine
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Overview
Description
4-[4-(Triphenylethenyl)phenyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further substituted with a triphenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Triphenylethenyl)phenyl]morpholine typically involves the reaction of 4-bromophenylmorpholine with triphenylethylene under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Triphenylethenyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Triphenylethenyl)phenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-[4-(Triphenylethenyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)morpholine
- 4-(4-Tributylstannyl)phenyl)morpholine
- 4-Morpholinopiperidine
Uniqueness
4-[4-(Triphenylethenyl)phenyl]morpholine is unique due to the presence of the triphenylethenyl moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets or materials properties are required.
Properties
CAS No. |
919789-74-5 |
---|---|
Molecular Formula |
C30H27NO |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenyl]morpholine |
InChI |
InChI=1S/C30H27NO/c1-4-10-24(11-5-1)29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)27-16-18-28(19-17-27)31-20-22-32-23-21-31/h1-19H,20-23H2 |
InChI Key |
LYKYFGCZIDVADL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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